molecular formula C5H7NO2 B2722792 3-Oxocyclobutane-1-carboxamide CAS No. 1261999-31-8

3-Oxocyclobutane-1-carboxamide

Cat. No.: B2722792
CAS No.: 1261999-31-8
M. Wt: 113.116
InChI Key: QLRHRCMNDAZNLG-UHFFFAOYSA-N
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Description

3-Oxocyclobutane-1-carboxamide (Molecular Formula: C5H7NO2) is a cyclobutane derivative of significant interest in advanced pharmaceutical research and organic synthesis . Compounds featuring the 3-oxocyclobutane scaffold are recognized as valuable intermediates in the development of active pharmaceutical ingredients (APIs) for various therapeutic areas . The structural rigidity of the cyclobutane ring is often exploited in drug design to create conformationally constrained molecules, a strategy supported by studies where cycloalkyl groups are incorporated to enhance metabolic stability and optimize pharmacokinetic properties in preclinical candidates . For instance, such structural motifs have been strategically used in the design of potent mitofusin activators, which are being investigated for their potential in treating neurodegenerative diseases . As a carboxamide, this compound offers a versatile handle for further synthetic elaboration, making it a useful building block for medicinal chemists. It can be utilized in the synthesis of more complex molecules or serve as a key precursor in the development of novel therapeutics and organic materials . This product is intended for research purposes in laboratory settings only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-oxocyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c6-5(8)3-1-4(7)2-3/h3H,1-2H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRHRCMNDAZNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-31-8
Record name 3-oxocyclobutane-1-carboxamide
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Synthetic Methodologies for 3 Oxocyclobutane 1 Carboxylic Acid Precursors

Multi-step Routes from Acyclic Precursors

These routes involve the construction of the cyclobutane (B1203170) ring from open-chain starting materials.

A common and well-documented method involves a three-step reaction sequence starting with readily available materials: acetone (B3395972), bromine, and malononitrile (B47326). cdnsciencepub.comgoogle.com This approach utilizes ethanol (B145695), dimethylformamide (DMF), and water as solvents. cdnsciencepub.com Key reagents include sodium iodide as an activating agent and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. cdnsciencepub.comgoogle.com

The initial step is the bromination of acetone in ethanol to produce 1,3-dibromoacetone (B16897). google.com This is followed by a cyclization reaction between 1,3-dibromoacetone and malononitrile. google.com The final step is the hydrolysis of the resulting intermediate to yield 3-oxocyclobutane-1-carboxylic acid. google.com This entire process is reported to yield the final product with a purity of 99-99.2% and a yield of 52-68%. google.com

Reaction Details for Acetone, Bromine, and Malononitrile Route

Step Reactants Reagents/Catalysts Solvent Conditions Outcome
1. Bromination Acetone, Bromine (1:1.5–1:2.5 molar ratio) - Ethanol Room temperature, 10–16 hours 1,3-Dibromoacetone
2. Cyclization 1,3-Dibromoacetone, Malononitrile Sodium Iodide, Tetrabutylammonium Bromide (TBAB) DMF - 3,3-Dicyanocyclobutanone

An alternative synthesis employs 1,3-dichloroacetone (B141476) as the starting material. smolecule.com This method involves a ketal protection reaction with ethylene (B1197577) glycol, followed by a cyclization reaction with a malonate ester such as methyl, ethyl, or diisopropyl malonate. smolecule.com The final step to obtain 3-oxocyclobutane-1-carboxylic acid is a hydrolysis reaction under strong acid conditions. smolecule.com This route is noted for its mild reaction conditions and use of conventional operations. smolecule.com Another reported method involves the condensation ring closure reaction of 1,3-dihaloacetone with a diester malonate, followed by decarboxylation. google.com

This two-step strategy begins with the reaction of diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane. The cyclocondensation is carried out in dimethylformamide (DMF) with potassium tert-butoxide as the catalyst at a high temperature of 140°C for an extended period of 96 hours, forming a cyclobutane intermediate.

The subsequent step involves the hydrolysis of this intermediate using concentrated hydrochloric acid under reflux conditions (102–106°C) for 120 hours. After extraction and recrystallization, the final product is obtained. While this route uses cost-effective reagents, the long reaction times and moderate yield can be limitations.

Key Parameters for 2,2-Dimethoxy-1,3-dibromopropane Route

Parameter Value
Molar Ratio (Diisopropyl malonate : 2,2-dimethoxy-1,3-dibromopropane) 1 : 1.2
Step 1 Temperature 140°C (±5°C)
Step 1 Reaction Time 96 hours
Step 2 Acid Concentration 35–37% HCl
Step 2 Reaction Time 120 hours
Final Purity (HPLC) 98.1%

Hydrolytic Pathways to the Carboxylic Acid Moiety

The final step in several synthetic routes is the hydrolysis of a nitrile or ester intermediate to form the carboxylic acid.

The intermediate 3,3-dicyanocyclobutanone, formed from the cyclization of 1,3-dibromoacetone and malononitrile, undergoes hydrolysis to yield the target carboxylic acid. google.com This is typically achieved by refluxing with aqueous hydrochloric acid. google.com In one specific example, 3,3-dicyanocyclobutanone was suspended in 6M aqueous hydrochloric acid and refluxed for 24 hours. google.com After workup, the process yielded pure 3-oxocyclobutane-1-carboxylic acid with a 92% yield for this step. google.com

Conversion to 3 Oxocyclobutane 1 Carboxamide

Synthesis of 3-Oxocyclobutane-1-carboxylic Acid Precursors

Hydrolytic Pathways to the Carboxylic Acid Moiety

Hydrolytic Conversion of 3,3-Dimethoxycyclobutane-1,1-dicarboxylic Acid Diisopropyl Esterbenchchem.com

A primary route to the core structure of this compound involves the hydrolytic conversion of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester. synthonix.comcymitquimica.com This process typically involves acidic hydrolysis, which serves to both deprotect the ketone and hydrolyze the ester groups, followed by decarboxylation to yield 3-oxocyclobutane-1-carboxylic acid. digitellinc.com

Several methods have been reported for this transformation. One approach involves heating a solution of the diisopropyl ester in 6 N hydrochloric acid at high temperatures (155-160°C). guidechem.com Another method utilizes a longer reaction time at reflux with 20% hydrochloric acid. guidechem.comguidechem.com The reaction progress is often monitored to ensure complete conversion. Following the reaction, the product, 3-oxocyclobutane-1-carboxylic acid, is typically extracted from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate. guidechem.comguidechem.com

Starting MaterialReagents and ConditionsProductYieldReference
3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester6 N HCl, 155-160°C3-Oxocyclobutane-1-carboxylic acid118% (crude) guidechem.com
3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester20% HCl, reflux, 50 h3-Oxocyclobutane-1-carboxylic acid70% guidechem.com
3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl esterKOH, then conc. HCl, reflux, 24 h3-Oxocyclobutane-1-carboxylic acid80% guidechem.com

Direct Synthesis of this compound and its N-Substituted Derivatives

The direct synthesis of this compound and its various N-substituted derivatives is most commonly achieved through amide coupling reactions starting from 3-oxocyclobutane-1-carboxylic acid. calstate.edu

Amide Coupling Reactions from 3-Oxocyclobutane-1-carboxylic Acidcalstate.eduguidechem.comgoogle.comdigitellinc.comsmolecule.com

Amide bond formation is a cornerstone of organic synthesis, and various coupling reagents have been developed to facilitate this transformation efficiently. rsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used coupling agents in amide synthesis. wikipedia.orgpeptide.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate then readily reacts with an amine to form the desired amide and a urea (B33335) byproduct. wikipedia.org To enhance reaction rates and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide are often employed. wikipedia.orgresearchgate.net

The synthesis of N,N-diisopropyl-3-oxocyclobutane-1-carboxamide has been accomplished with a high yield of 93%. rsc.org This was achieved using a general procedure for amide coupling, which likely involves the reaction of 3-oxocyclobutane-1-carboxylic acid with diisopropylamine (B44863) in the presence of a suitable coupling agent. rsc.org

ProductYieldReference
N,N-Diisopropyl-3-oxocyclobutane-1-carboxamide93% rsc.org

Similarly, N,N-dibenzyl-3-oxocyclobutane-1-carboxamide was synthesized in quantitative yield (100%). rsc.org This synthesis would involve the coupling of 3-oxocyclobutane-1-carboxylic acid with dibenzylamine. The product was purified by column chromatography. rsc.org

ProductYieldReference
N,N-Dibenzyl-3-oxocyclobutane-1-carboxamide100% rsc.org

The synthesis of N-methyl-3-oxo-N-phenylcyclobutane-1-carboxamide was reported with a 28% yield following purification by column chromatography. rsc.org This synthesis requires the coupling of 3-oxocyclobutane-1-carboxylic acid with N-methylaniline. The lower yield compared to the diisopropyl and dibenzyl derivatives may reflect differences in the reactivity of the amine or challenges in the purification process. rsc.org

ProductYieldReference
N-Methyl-3-oxo-N-phenylcyclobutane-1-carboxamide28% rsc.org

Stereocontrolled Synthesis of Cyclobutane-1-carboxamide Scaffolds

The construction of stereochemically defined cyclobutane (B1203170) molecules is a significant synthetic challenge due to the conformational flexibility and inherent strain of the four-membered ring. calstate.educalstate.edu Achieving precise stereochemical control is paramount, particularly when synthesizing derivatives for pharmaceutical applications where biological activity is often dependent on the exact three-dimensional arrangement of substituents.

Diastereoselective Approaches for 1,3-Disubstituted Cyclobutane Derivatives

The synthesis of 1,3-disubstituted cyclobutanes with a defined cis or trans relationship between the substituents is a key challenge. Researchers have developed several diastereoselective methods to address this, often relying on the reduction of a strategically functionalized intermediate.

A notable approach involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.orgacs.org For the synthesis of a key intermediate for TAK-828F, a potent ROR-γt inverse agonist, a scalable method was established featuring the reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄). acs.orgresearchgate.net This reaction preferentially forms the cis-1,3-disubstituted cyclobutane. acs.org The diastereomeric ratio was found to be sensitive to acidic impurities, and controlling these was crucial for improving the ratio through recrystallization. acs.orgresearchgate.net This key reduction step yielded a cis/trans ratio of 12:1. thieme-connect.com

Another powerful strategy is the Lewis acid-catalyzed ene reaction. In one study, bicyclo[1.1.0]butanes (BCBs) were used as enophiles in a mild and diastereoselective scandium triflate (Sc(OTf)₃)-catalyzed ene reaction with thioindolinones. chemrxiv.org This method delivers 1,3-disubstituted cyclobutane derivatives with high yields and excellent regio- and diastereoselectivity. chemrxiv.org

Palladium-catalyzed C-H arylation using a transient directing group has also been explored to create cis-3-aryl-1-aminocyclobutane products in a single step from aminocyclobutane. calstate.educalstate.edu This strategy aims to avoid separate steps for installing and removing directing groups, representing a more efficient route to specific diastereomers. calstate.edu

Table 1: Diastereoselective Approaches for 1,3-Disubstituted Cyclobutanes

Method Key Substrate Reagent/Catalyst Key Product Diastereomeric Ratio (dr) Reference
Diastereoselective Reduction Cyclobutylidene Meldrum's acid derivative NaBH₄ cis-1,3-disubstituted cyclobutane carboxylic acid scaffold 12:1 (cis:trans) acs.orgthieme-connect.com
Lewis Acid-Catalyzed Ene Reaction Bicyclo[1.1.0]butane (BCB) and Thioindolinone Sc(OTf)₃ 1,3-disubstituted cyclobutane derivative Excellent chemrxiv.org
Pd-Catalyzed C-H Arylation Aminocyclobutane Pd catalyst with transient directing group cis-3-aryl-1-aminocyclobutane N/A calstate.edu

Asymmetric [2+2] Cycloaddition Strategies for Ring Formation

Asymmetric [2+2] cycloaddition reactions are a direct and powerful method for constructing the chiral cyclobutane core. These reactions involve the coupling of two unsaturated components, such as alkenes or alkynes, to form the four-membered ring with control over the newly formed stereocenters.

A significant advance is the cobalt-catalyzed enantioselective [2+2] cycloaddition between alkynes and alkenyl derivatives. nih.gov This method is broadly applicable and utilizes catalysts from readily synthesized ligands and an earth-abundant metal, providing access to a diverse set of over 50 different cyclobutenes with high enantioselectivities (86–97% ee). nih.gov These cyclobutene (B1205218) products serve as versatile precursors for highly functionalized cyclobutanes. nih.gov

Organocatalysis offers a metal-free alternative. Formal enantioselective [2+2] cycloadditions have been achieved using a combination of aminocatalysis and H-bonding activation, a cooperative catalysis approach that overcomes previous limitations of this transformation. nih.gov

Table 2: Asymmetric [2+2] Cycloaddition Strategies

Catalytic System Reactants Key Features Enantiomeric Excess (ee) Reference
Cobalt Catalysis Alkynes and Alkenyl derivatives Earth-abundant metal, broad substrate scope 86–97% nih.gov
Nickel Photocatalysis α,β-unsaturated 2-acyl imidazole (B134444) and Diene Nickel complex acts as photosensitizer, regiodivergent 50–97% chinesechemsoc.org
Iridium Photocatalysis/Cascade Cinnamyl alcohols and Allyl acetates Directing-group-free, cascade reaction Excellent chemistryviews.org
Organocatalysis (Dienamine) Not specified Cooperative catalysis with H-bonding activation N/A nih.gov

Enzymatic Reductive Amination for Chiral Amine Introduction

The introduction of a chiral amine is a critical step in the synthesis of many bioactive cyclobutane-1-carboxamide derivatives. Biocatalysis, particularly the use of engineered enzymes, has emerged as a highly efficient and selective method for this transformation. Reductive aminases (RedAms) and imine reductases (IREDs) are particularly powerful for the asymmetric synthesis of chiral amines from ketone precursors. researchgate.netresearchgate.net

This enzymatic approach offers a direct, green, and highly selective route to chiral amines, often outperforming traditional chemical methods. researchgate.netresearchgate.net A landmark application was the development of a process for synthesizing isopropyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate, a key building block for the JAK1 inhibitor abrocitinib. researchgate.net Researchers engineered a reductive aminase (RedAm) to catalyze the direct reductive amination of a cyclic ketone with methylamine. researchgate.net Through enzyme engineering, the performance was improved over 200-fold compared to the wild-type enzyme. nih.gov This optimization enabled a large-scale synthesis, affording 230 kg of the desired cis-aminated cyclobutane product with a 73% isolated yield. nih.gov This successful implementation on a commercial scale highlights the industrial viability of enzymatic reductive amination. researchgate.net

Table 3: Enzymatic Reductive Amination for Chiral Cyclobutylamine Synthesis

Enzyme Class Substrate Amine Source Product Key Outcome Reference
Reductive Aminase (RedAm) Cyclic Ketone (precursor to Abrocitinib intermediate) Methylamine cis-cyclobutyl-N-methylamine intermediate >200-fold activity increase vs. wild-type; 230 kg scale synthesis achieved researchgate.netnih.gov
Imine Reductase (IRED) / Reductive Aminase (RedAm) Prochiral Carbonyl Compounds Various Amines Chiral 2° and 3° Amines Highly enantioselective approach, avoids toxic alkylating agents researchgate.netresearchgate.net

Challenges and Advances in Exerting Stereochemical Control

Despite significant progress, exerting complete stereochemical control in cyclobutane synthesis remains a formidable challenge. The difficulties stem from several factors, including the inherent strain of the sp³ carbons, the potential for ring-flipping which can complicate spectroscopic analysis, and the difficulty in simultaneously controlling regio-, diastereo-, and enantioselectivity in a single transformation. calstate.educhinesechemsoc.orgnih.gov

To overcome these hurdles, several advanced strategies have been developed. The contraction of pyrrolidine (B122466) rings to form cyclobutanes has emerged as a novel method that proceeds stereospecifically via a radical pathway, preserving the stereochemistry of the starting material. nih.gov C–H functionalization logic offers another innovative approach. By viewing a pre-existing functional group (like a carbonyl) as a latent directing group, subsequent C–H functionalization reactions can be guided to install new substituents in a facially controlled manner, simplifying the stereochemical puzzle. acs.org The development of scalable, chromatography-free syntheses, such as the diastereoselective reduction of cyclobutylidene derivatives, represents a significant advance toward practical and large-scale production. thieme-connect.com These advances continue to push the boundaries of what is possible in the complex and valuable field of cyclobutane synthesis.

Table 4: Challenges and Advances in Stereochemical Control of Cyclobutane Synthesis

Challenge Description Advanced Strategy/Solution Reference
Requirement for Directing Groups Many selective reactions, particularly [2+2] cycloadditions, require directing groups, adding synthetic steps. Development of directing-group-free cascade reactions (e.g., Ir-catalyzed photocycloaddition). chemistryviews.org
Simultaneous Selectivity Control Difficulty in controlling regio-, diastereo-, and enantioselectivity in one step. Nickel-catalyzed regiodivergent cycloadditions allow access to different isomers from the same starting materials. chinesechemsoc.org
Stereochemical Complexity The strained, polysubstituted ring is difficult to construct with defined stereocenters. Stereospecific ring contraction from pyrrolidine precursors preserves stereochemistry. nih.gov
Synthetic Inefficiency Multi-step sequences are often required to build the functionalized ring. C–H functionalization logic uses existing groups to direct the installation of new functionality, shortening routes. acs.org
Scalability and Purification Achieving high diastereomeric ratios on a large scale without chromatography is difficult. Optimization of reaction conditions (e.g., controlling impurities) to improve diastereomeric ratio and allow for purification by crystallization. acs.orgthieme-connect.com

Reactions of the Carboxamide Functionality

The carboxamide group of this compound can undergo several important chemical transformations, including reduction to amines, activation for cross-coupling reactions, and substitutions at the amide nitrogen.

Reduction to Amine Derivatives

The reduction of the carboxamide group in amides to form amines is a fundamental transformation in organic synthesis. savemyexams.com For non-substituted amides, this reaction yields a primary amine and water. savemyexams.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. savemyexams.comwikipedia.org This process involves the conversion of the C=O group of the amide into a CH₂ group. savemyexams.com

In the context of this compound, this reduction would yield (3-oxocyclobutyl)methanamine. This transformation provides a pathway to introduce an aminomethyl group onto the cyclobutane ring, which can be a useful synthon for further derivatization.

N-C(O) Bond Activation and Cross-Coupling Methodologies

Recent advancements in catalysis have enabled the activation of the typically robust N-C(O) bond in amides for cross-coupling reactions. organic-chemistry.org This strategy is significant because it allows for the use of readily available and stable amide compounds as electrophiles. nih.govrsc.org Palladium and nickel-based catalytic systems have been instrumental in this field. nih.govrsc.org

While direct N-C(O) bond activation of this compound itself is not extensively documented, related studies on cyclic amides provide insights into its potential reactivity. For instance, N-acyl-δ-valerolactams have been identified as effective precursors for Suzuki-Miyaura cross-coupling reactions, proceeding through an acyl-metal intermediate. organic-chemistry.org This reactivity is attributed to the structural distortion of the amide bond within the cyclic system, which lowers the activation energy for cleavage. organic-chemistry.org Computational studies have supported the idea that reduced amidic resonance enhances reactivity. organic-chemistry.org The activation of the acyl C-O bond in aryl carboxylic acid derivatives, a related transformation, has been shown to proceed via a three-membered ring activation model in palladium-catalyzed reactions. nih.gov

These methodologies open up the possibility of using this compound derivatives in cross-coupling reactions to form new carbon-carbon bonds at the carbonyl carbon of the original amide group.

Substitution Reactions on the Amide Nitrogen

The amide nitrogen in this compound can participate in substitution reactions with various electrophiles. This allows for the introduction of different substituents on the nitrogen atom, leading to a diverse range of N-substituted 3-oxocyclobutane-1-carboxamides. For instance, the reaction with alkyl halides or other alkylating agents can introduce alkyl groups. msu.edu

These N-substituted derivatives are valuable in medicinal chemistry and materials science, as the nature of the substituent on the nitrogen can significantly influence the biological activity and physical properties of the molecule.

Reactions of the Ketone Functionality

The ketone group in this compound is a key site for various chemical transformations, including reduction to a hydroxyl group and addition of nucleophiles like Grignard reagents.

Carbonyl Reduction to Hydroxyl Groups

The ketone functionality of this compound can be reduced to a secondary alcohol, yielding 3-hydroxycyclobutane-1-carboxamide. wikipedia.org This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.orgpressbooks.pub Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively. chemistrystudent.com The reaction mechanism involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. pressbooks.pub

The stereochemical outcome of this reduction is an important consideration. The reduction of substituted cyclobutanones can lead to the formation of both cis and trans diastereomers. For example, the reduction of certain 3-mono-substituted cyclobutanones with NaBH₄ has been reported to be cis-selective. acs.org

Table 1: Diastereoselective Reduction of a Cyclobutylidene Meldrum's Acid Derivative acs.org

EntryReductantDiastereomeric Ratio (cis:trans)
1NaBH₄10:1
2NaBH(OAc)₃Inferior to NaBH₄
3NaBH₃CNInferior to NaBH₄

This table is adapted from a study on a related cyclobutane system and illustrates the influence of the reducing agent on the diastereoselectivity of the reduction. acs.org

Grignard Reagent Additions to the Ketone

Grignard reagents (R-MgX) are powerful nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. organic-chemistry.orglibretexts.org The reaction of this compound with a Grignard reagent would result in the formation of a 3-alkyl-3-hydroxycyclobutane-1-carboxamide derivative. organic-chemistry.orgcalstate.edu

This reaction is a versatile method for introducing a wide variety of alkyl or aryl groups at the 3-position of the cyclobutane ring. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org It is important to note that Grignard reagents can also act as bases, which can lead to side reactions if acidic protons are present in the substrate. organic-chemistry.org

Studies on the related 3-oxocyclobutane-1-carboxylic acid have shown that Grignard additions can be diastereoselective. For instance, the reaction of 3-oxocyclobutane-1-carboxylic acid with methylmagnesium chloride was found to yield cis-3-hydroxy-3-methylcyclobutane-1-carboxylic acid as the major product. calstate.edu This stereochemical control is a valuable aspect of this transformation for the synthesis of specific stereoisomers. calstate.edu

Knoevenagel Condensation Reactions of Cyclobutanone (B123998) Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration to yield an α,β-unsaturated product. sigmaaldrich.comsci-hub.se This reaction is a cornerstone in carbon-carbon bond formation and is widely used in the synthesis of pharmaceuticals and other fine chemicals. sci-hub.sesciensage.info The reaction can be catalyzed by bases, such as primary and secondary amines, or acids. sci-hub.senumberanalytics.com

In the context of cyclobutanone derivatives, the Knoevenagel condensation provides a pathway to introduce diverse functionalities. For instance, the reaction of a cyclobutanone with an active methylene (B1212753) compound like malononitrile (B47326) or a malonate ester, in the presence of a suitable catalyst, leads to the formation of a cyclobutylidene derivative. nih.gov The choice of catalyst and reaction conditions can significantly influence the product selectivity and yield. nih.gov Studies have explored various catalytic systems, including environmentally friendly options like agro-waste extracts and solvent-free conditions, to promote these condensations efficiently. acgpubs.orgresearchgate.net

The general scheme for the Knoevenagel condensation of a cyclobutanone derivative is as follows:

Scheme 1: General Knoevenagel condensation of a cyclobutanone derivative.

Research has demonstrated the successful application of this reaction to various aldehydes and ketones, including those with heterocyclic structures. nih.govacgpubs.org The resulting α,β–unsaturated products are valuable intermediates for further synthetic transformations. bhu.ac.in

Reactions Involving the Cyclobutane Ring System

The strained four-membered ring of cyclobutane derivatives makes them susceptible to various ring-opening and rearrangement reactions, offering pathways to more complex molecular architectures.

Rearrangement Reactions of Cyclobutane Scaffolds

Cyclobutanone derivatives can undergo a variety of rearrangement reactions, often driven by the relief of ring strain. cdnsciencepub.com These transformations can lead to the formation of larger ring systems or acyclic compounds.

One notable rearrangement is the acid-catalyzed rearrangement of α-arylcyclobutanones, which can lead to the formation of polycyclic systems like chrysenes and steroid-like derivatives. cdnsciencepub.com The reaction mechanism is proposed to proceed through a cyclobutyl-cyclopropyl-carbinyl-allylcarbinyl cation interconversion. cdnsciencepub.com

Another significant transformation is the halogen-induced oxidative rearrangement of N,O-ketals derived from cyclobutanones, which yields pyrrolidone derivatives. jst.go.jpnih.gov This reaction proceeds through an iminium ether intermediate and the nature of the product can be controlled by the reaction medium. jst.go.jpnih.gov

The Baeyer-Villiger rearrangement, involving the reaction of a ketone with a peracid, can also be applied to cyclobutanones to produce lactones. libretexts.org Similarly, the Beckmann rearrangement of oximes derived from cyclobutanones provides a route to lactams. libretexts.org The Wolff rearrangement of α-diazoketones derived from cyclobutanones can lead to ring contraction, while reactions with diazomethane (B1218177) can result in ring expansion to form cyclopentanones. libretexts.org

Donor-acceptor cyclobutanes are particularly reactive and can undergo ring expansion rearrangement reactions analogous to the Cloke–Wilson reaction of cyclopropanes, yielding δ-lactones. uwo.ca

C-H Functionalization Strategies (e.g., Pd-catalyzed C-H Arylation)

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, and cyclobutane scaffolds have been successfully subjected to such transformations. Palladium-catalyzed C-H arylation has emerged as a key strategy for introducing aryl groups onto the cyclobutane ring. acs.orgcalstate.edu

The use of directing groups is often crucial for achieving regioselectivity in these reactions. Carboxamide moieties, such as in this compound, can act as effective directing groups. For instance, auxiliary-aided Pd-catalyzed double C-H activation and bis-arylation of cyclobutanecarboxamides have been reported to produce trisubstituted cyclobutane scaffolds with all-cis stereochemistry. acs.orgdntb.gov.ua Various auxiliaries, including 8-aminoquinoline, have been successfully employed. acs.org

The scope of this methodology extends to the enantioselective β-C(sp3)−H arylation of aliphatic tertiary amides, including cyclobutanecarboxamide, using a Pd(II)/chiral sulfoxide-2-hydroxypyridine (SOHP) catalytic system. snnu.edu.cn This approach provides access to β-aryl aliphatic amides with good diastereoselectivity and enantioselectivity. snnu.edu.cn Furthermore, the transannular γ-C–H arylation of cycloalkane carboxylic acids, including cyclobutane derivatives, has been achieved using specific quinuclidine-pyridone and sulfonamide-pyridone ligands. nih.gov

Below is a table summarizing selected examples of Pd-catalyzed C-H arylation of cyclobutane derivatives:

Catalyst/LigandDirecting GroupReactantProductReference
Pd(OAc)2 / 8-aminoquinolineAmideN-(quinolin-8-yl)cyclobutanecarboxamideBis-arylated cyclobutanecarboxamides acs.org
Pd(II) / Chiral SOHPTertiary AmideCyclobutanecarboxamideβ-aryl cyclobutanecarboxamides snnu.edu.cn
PdCl2(PhCN)2 / QuinNuPyridoneCarboxylic AcidCyclobutane carboxylic acidγ-arylated cyclobutane carboxylic acid nih.gov

Derivatization of Olefinic Precursors in Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic olefins from acyclic dienes, catalyzed by transition metal complexes, most notably those based on ruthenium. wikipedia.org While RCM is primarily used to form rings, the resulting cycloalkene can be a precursor for further derivatization.

The synthesis of cyclobutane rings via RCM is less common than for 5- to 7-membered rings due to the increased ring strain. wikipedia.org However, specialized strategies can be employed. More commonly, cyclobutene derivatives, which can be synthesized through various methods, can undergo ring-opening metathesis (ROM) or ring-opening carbonyl-olefin metathesis (ROCOM) to produce functionalized acyclic molecules. nih.gov These reactions create new opportunities for derivatization by introducing reactive functional groups. nih.gov

For example, the ring-opening carbonyl-olefin metathesis of cyclobutenes with aldehydes, promoted by a hydrazine (B178648) catalyst, yields γ,δ-unsaturated aldehydes. nih.gov These products contain both an aldehyde and an olefin, which can be selectively functionalized in subsequent steps.

Furthermore, the products of RCM, which are cycloalkenes, can be derivatized through various standard olefin reactions such as hydrogenation, epoxidation, dihydroxylation, or further metathesis reactions like cross-metathesis to introduce additional complexity.

Contextualization of 3 Oxocyclobutane 1 Carboxamide Within Cyclobutane Chemistry

3-Oxocyclobutane-1-carboxamide (CAS Number 1261999-31-8) is a bifunctional molecule that combines the structural features of a strained cyclobutane (B1203170) ring with a primary amide group. sigmaaldrich.comaksci.com This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis. The ketone and carboxamide functionalities provide reactive sites for a variety of chemical transformations.

The synthesis of derivatives from the parent compound, 3-oxocyclobutane-1-carboxylic acid, highlights the utility of this scaffold. For instance, the carboxylic acid can be converted to the corresponding amide through standard amide coupling reactions. calstate.edu The ketone can undergo reactions such as Grignard additions to introduce new substituents onto the cyclobutane ring. calstate.edu

The development of synthetic routes to 3-oxocyclobutane-1-carboxylic acid has been an area of active research. digitellinc.compatsnap.comgoogle.comgoogle.comgoogle.com These methods often involve multi-step sequences, starting from readily available precursors. patsnap.comgoogle.comgoogle.comgoogle.com The availability of this key intermediate paves the way for the synthesis of a diverse library of cyclobutane derivatives for various applications, including drug discovery. calstate.edu

Below is a table summarizing some key properties of this compound and its precursor, 3-Oxocyclobutane-1-carboxylic acid.

PropertyThis compound3-Oxocyclobutane-1-carboxylic acid
IUPAC Name 3-oxocyclobutanecarboxamide3-oxocyclobutane-1-carboxylic acid
CAS Number 1261999-31-823761-23-1
Molecular Formula C₅H₇NO₂C₅H₆O₃
Molecular Weight 113.11 g/mol 114.10 g/mol
InChI Key QLRHRCMNDAZNLG-UHFFFAOYSA-NIENOFRJPUPTEMI-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound and its Carboxylic Acid Precursor. sigmaaldrich.comnih.govpharmacompass.com

The strategic placement of the oxo and carboxamide functionalities on the cyclobutane core provides a versatile platform for the introduction of molecular diversity, making this compound a compound of significant interest in the field of organic synthesis.

Synthesis and Intermediates of this compound

The synthesis of this compound is a significant process in medicinal chemistry, primarily achieved through the derivatization of its precursor, 3-oxocyclobutane-1-carboxylic acid. This article details the synthetic methodologies for obtaining this key carboxylic acid intermediate through various multi-step routes and subsequent hydrolytic pathways.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the molecular structure of 3-Oxocyclobutane-1-carboxamide in solution. It provides precise information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the methine proton at the C1 position, the methylene (B1212753) protons on the cyclobutane (B1203170) ring at C2 and C4, and the protons of the amide group. Each signal's chemical shift (δ), multiplicity, and coupling constant (J) are indicative of its specific electronic environment and its spatial relationship with neighboring protons. ubc.ca

The chemical shifts are measured relative to a standard, typically tetramethylsilane (TMS). rsc.org The purity of a sample can be readily assessed by the presence of any extraneous peaks in the spectrum, which would indicate the presence of solvents, starting materials, or byproducts.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-NH₂ (Amide) 5.5 - 8.0 Broad Singlet N/A
-CH- (C1-H) 3.0 - 3.5 Multiplet Vicinal coupling with C2-H and C4-H

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

While this compound itself is achiral, its derivatives synthesized in subsequent chemical steps may contain multiple stereocenters, leading to the formation of diastereomers. NMR spectroscopy is a powerful technique for determining the diastereomeric ratio (d.r.) of such mixtures. manchester.ac.uk Diastereomers are distinct chemical compounds and will exhibit slightly different chemical shifts for their corresponding protons and carbons in the NMR spectrum. rsc.org

By integrating the signals unique to each diastereomer, a quantitative measure of their relative abundance can be determined. Advanced techniques, such as band-selective pure shift NMR, can be employed to collapse complex multiplets into singlets, significantly enhancing spectral resolution and allowing for accurate quantification even when chemical shift differences are minimal. manchester.ac.ukmanchester.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₅H₇NO₂), the expected exact mass is approximately 113.0477 Da.

Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. Characteristic fragmentation pathways for ketones and amides, such as alpha-cleavage adjacent to the carbonyl groups, can be observed. libretexts.orglibretexts.org The analysis of these fragment ions helps to confirm the connectivity of the molecule. chemguide.co.uk

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Identity/Origin
113 [M]⁺ (Molecular Ion)
96 [M - NH₃]⁺
85 [M - CO]⁺ or [M - C₂H₄]⁺ (from ring cleavage)
69 [M - CONH₂]⁺

Note: Predicted fragments are based on established fragmentation patterns of amides and cyclic ketones. libretexts.orgchemguide.co.uk

X-ray Crystallography for Molecular Geometry and Distortion Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise coordinates of each atom can be determined. mdpi.com This allows for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound, crystallographic analysis would be expected to reveal a non-planar, puckered conformation for the cyclobutane ring, which is characteristic of such systems. It would also confirm the planar geometry of the amide functional group. This data is critical for understanding the molecule's steric properties and potential intermolecular interactions, such as hydrogen bonding, in the crystal lattice. uu.nl

Table 3: Typical Bond Lengths Expected in this compound

Bond Typical Length (Å)
C-C (alkane) 1.53 - 1.55
C=O (ketone) 1.21 - 1.23
C-N (amide) 1.32 - 1.34

Note: Values are standard bond lengths derived from crystallographic databases for similar organic functional groups. theorchem.ru

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different chemical bonds. uniroma1.it The spectrum provides a characteristic fingerprint for the molecule.

Key absorptions would include a strong band for the ketone C=O stretch, another strong band for the amide C=O stretch (Amide I band), N-H stretching vibrations for the primary amide, and C-H stretching for the aliphatic ring protons. ucla.edulibretexts.org

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Intensity Vibrational Mode
N-H (Amide) 3100 - 3500 Medium, Broad Stretch
C-H (sp³ CH₂) 2850 - 3000 Medium Stretch
C=O (Ketone) 1740 - 1760 Strong Stretch
C=O (Amide I) 1650 - 1690 Strong Stretch

Note: Ranges are based on standard IR correlation tables. libretexts.orgpressbooks.pub

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. oup.com.auresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for both the analysis and purification of polar organic compounds like this compound. encyclopedia.pub Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is typically employed. The compound's retention time is a characteristic property under specific conditions, and the peak area provides quantitative information about its concentration. nih.gov

Gas Chromatography (GC): GC can be used for purity assessment, although the polarity and potential for thermal degradation of the amide may require derivatization to a more volatile and stable form prior to analysis. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating and identifying volatile components in a sample.

These techniques are fundamental in quality control to ensure the compound meets required purity standards for further use. cipac.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a fundamental and rapid analytical technique used to separate components of a mixture, monitor the progress of a chemical reaction, and establish appropriate conditions for larger-scale column chromatography. The separation is based on the differential partitioning of compounds between a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase that moves up the plate via capillary action.

In the analysis of this compound, a polar stationary phase like silica gel is standard. The choice of mobile phase (eluent) is critical and is determined by the polarity of the compound. Given the presence of a polar amide group and a ketone, a solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexanes, is typically effective. The compound is spotted on the plate, which is then developed in a chamber containing the eluent.

After development, the separated spots are visualized. As this compound contains a carbonyl group which can act as a chromophore, it can often be visualized under UV light (254 nm). Alternatively, chemical staining agents can be used. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds with functional groups that can be oxidized, such as the ketone in the target molecule, typically appearing as a yellow or brown spot on a purple background.

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. While specific Rf values for this compound are dependent on the exact conditions (eluent composition, plate type, temperature), a hypothetical analysis is presented below for illustrative purposes.

Interactive Data Table: Illustrative TLC Analysis of a Reaction Mixture

SpotDistance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Rf ValueIdentification (Hypothetical)
12.16.00.35This compound
24.56.00.75Starting Material (Less Polar)
30.56.00.08Impurity (More Polar)

Note: The data presented in this table is illustrative and serves to demonstrate a typical TLC result. Actual Rf values would need to be determined experimentally.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), often coupled with a detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is a powerful technique for determining the purity of volatile and thermally stable compounds. The high resolution is achieved by using long capillary columns, which provide a large number of theoretical plates for superior separation efficiency.

For this compound, HRGC analysis would involve injecting a vaporized sample into the gas chromatograph. The compound would travel through a capillary column (e.g., a DB-5 or similar non-polar to mid-polar column) propelled by an inert carrier gas such as helium or hydrogen. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The retention time (the time taken for the compound to elute from the column) is a characteristic feature used for identification. The area of the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for precise purity calculations.

While specific HRGC methods for this compound are not detailed in publicly available literature, a related compound, 3-oxocyclobutanecarboxylic acid, has been analyzed by high-resolution gas chromatography, showing purities in the range of 99.0% to 99.2%. google.com This suggests that the cyclobutane ring system is stable under GC conditions. It is possible that the amide functionality in this compound may require derivatization to increase its volatility and prevent peak tailing, though this would need to be determined empirically.

Interactive Data Table: Example HRGC Purity Report

Peak No.Retention Time (min)Area (%)Identification (Hypothetical)
18.540.25Impurity 1
29.2199.65This compound
310.120.10Impurity 2

Note: This table represents a hypothetical HRGC purity analysis. The retention times and peak areas are for illustrative purposes only.

High Performance Liquid Chromatography (HPLC) for Purity Assessment

High Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of pharmaceutical intermediates and active ingredients due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.

For the purity analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (such as a C18-silica column) is used with a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape. The sample is dissolved in a suitable solvent and injected into the HPLC system.

Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the ketone chromophore of the molecule absorbs, typically around 210-220 nm. The components of the sample are separated based on their relative affinities for the stationary and mobile phases, with more polar compounds eluting earlier. The resulting chromatogram displays peaks for the main compound and any impurities. The purity is calculated by comparing the area of the main peak to the total area of all peaks.

Interactive Data Table: Representative HPLC Purity Analysis

Peak No.Retention Time (min)Area (%)Identification (Hypothetical)
12.450.18Impurity 1
23.8899.75This compound
35.150.07Impurity 2

Note: This table is a representative example of HPLC data for purity assessment. Specific retention times and results would be determined by a validated analytical method.

Computational and Theoretical Studies

Electronic Structure and Reactivity Modeling

Computational chemistry provides powerful tools to model and understand the intrinsic properties of molecules like 3-Oxocyclobutane-1-carboxamide. These studies offer insights into electron distribution, conformational stability, and reactivity, which are fundamental to predicting chemical behavior.

Analysis of Amide Bond Resonance and Planarity

The amide bond is a critical functional group, and its properties are largely governed by resonance. nih.gov The delocalization of the nitrogen lone pair of electrons into the carbonyl π-system (n_N → π*_C=O conjugation) imparts a partial double bond character to the C–N bond. nih.gov This resonance leads to a planar geometry for the amide group, which is crucial for the structural rigidity of peptides and other molecules. ajchem-a.com The planarity of the amide functional group in this compound is a key feature influencing its chemical and physical properties. This structural rigidity is a direct consequence of the delocalization of the nitrogen's lone pair of electrons. ajchem-a.com

Computational Insights into Protonation Aptitude

The protonation of amides is a fundamental process in both biological systems and organic synthesis. nih.gov Computational models can predict whether protonation will occur at the amide nitrogen or the carbonyl oxygen. For typical, planar amides, protonation overwhelmingly occurs at the oxygen atom. nih.gov However, distortions from planarity can shift the preference towards N-protonation. N-protonation disrupts the amide bond resonance and can activate the amide for various reactions. nih.gov In the case of this compound, the strained four-membered ring could potentially influence the planarity of the exocyclic amide group, thereby affecting its protonation aptitude. Computational models have established that the degree of pyramidalization at the nitrogen atom and the twisting of the N–C(O) bond are key factors. A combined distortion angle (sum of twist and pyramidalization angles) of around 50-60° has been suggested as a threshold where N-protonation becomes more favorable. nih.gov

Rotational Barriers around the N–C(O) Axis

The partial double bond character of the amide C–N bond results in a significant energy barrier to rotation. colostate.edu This barrier is typically in the range of 15–20 kcal/mol for simple amides. colostate.edu The magnitude of this barrier is influenced by substituents and the electronic environment. For instance, the rotational barrier in N,N-dimethylformamide (DMF) increases when moving from the gas phase to a polar solvent like acetonitrile. colostate.edu In contrast, for some carbamates, the rotational barrier shows less sensitivity to solvent polarity. colostate.edunih.gov For this compound, DFT calculations would be required to determine the precise rotational barrier, taking into account the electronic effects of the cyclobutanone (B123998) ring. M06-2X/6-311+G* is a level of theory that has been shown to satisfactorily reproduce experimental barriers for formyl group rotation in other complex amides. nih.gov

Compound TypeTypical Rotational Barrier (kcal/mol)Key Influencing Factors
Simple Amides (e.g., DMF)15 - 20Solvent Polarity, Substituents
N-Phenylcarbamates~12.5Electronic effects of the phenyl group
N-(2-pyrimidyl)carbamates<9Strong electron-withdrawing ability of the pyrimidyl ring

Modeling of Carbocation Intermediates and Ring Inversion

The strained cyclobutane (B1203170) ring is a key structural feature of this compound. The ring is not planar but exists in a puckered conformation to relieve torsional strain. The molecule undergoes a rapid inversion between two equivalent puckered conformations. High-level ab initio studies on the parent cyclobutane molecule have estimated this inversion barrier to be around 482 cm⁻¹ (approx. 1.38 kcal/mol). This low barrier means the ring is highly flexible at room temperature.

Computational studies can also model the formation and stability of carbocation intermediates that might arise during reactions. The stability of a carbocation adjacent to the cyclobutane ring would be influenced by the ring's strain and electronic properties.

Reaction Mechanism Elucidation

Theoretical chemistry plays a vital role in elucidating the mechanisms of complex organic reactions, providing detailed information about transition states, intermediates, and the energy landscapes of reaction pathways.

Kinetics and Thermodynamics of Rearrangement Reactions (e.g., Curtius Rearrangement)

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine. nih.govwikipedia.org This reaction is known to proceed with complete retention of stereochemistry at the migrating group. nih.govnih.gov While it was once thought to involve a discrete acyl nitrene intermediate, modern research and thermodynamic calculations support a concerted mechanism where the loss of nitrogen gas and the migration of the R-group occur simultaneously. wikipedia.org

A detailed computational study on the thermal Curtius rearrangement of 3-oxocyclobutane-1-carbonyl azide (a direct precursor related to the title compound) has provided significant insight into its mechanism. daneshyari.com This study utilized high-level composite methods (CBS-QB3 and CBS-APNO) to compare the concerted and stepwise pathways. The results clearly indicated that the concerted pathway is overwhelmingly dominant, being calculated to be 10⁴ to 10⁵ times faster than the stepwise path. daneshyari.com

The thermodynamic and kinetic parameters for the dominant concerted mechanism were calculated, providing a quantitative understanding of the reaction's feasibility and rate.

Calculated Thermodynamic and Kinetic Data for the Concerted Curtius Rearrangement of 3-Oxocyclobutane-1-carbonyl Azide at 298.15 K daneshyari.com
ParameterCBS-QB3 ValueCBS-APNO Value
Activation Enthalpy (ΔH, kcal/mol)25.824.3
Activation Gibbs Free Energy (ΔG, kcal/mol)25.423.9
Rate Constant (k, s-1)1.5 x 10-52.1 x 10-4

These computational findings provide a robust framework for understanding the reactivity of this compound and its derivatives in rearrangement reactions. daneshyari.com

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the mechanisms of complex organic reactions. In the context of strained ring systems like cyclobutanes, DFT calculations can provide invaluable insights into reaction pathways, transition states, and the energetics of various transformations. While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of applying DFT to similar cyclobutane derivatives can be extrapolated.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of the most plausible reaction mechanisms. For cyclobutane systems, this often involves exploring pathways such as ring-opening reactions, rearrangements, or cycloadditions. nih.govnih.govresearchgate.netacs.org Theoretical investigations can distinguish between different potential mechanisms, for instance, a concerted versus a stepwise pathway. pku.edu.cn

A typical DFT study on a reaction involving a cyclobutane derivative would begin with the optimization of the geometries of the reactants, intermediates, transition states, and products. mdpi.com The energies of these optimized structures are then used to calculate the activation energies and reaction enthalpies. The rate-determining step of a transformation, which is the step with the highest activation energy, can be identified through this process. nih.govresearchgate.netacs.org For example, in the formation of cyclobutanes from pyrrolidines, DFT calculations have shown that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. nih.govnih.govresearchgate.netacs.org

Furthermore, DFT can be employed to understand the stereoselectivity of reactions involving cyclobutane rings. By comparing the activation barriers of different stereochemical pathways, researchers can predict which stereoisomer is more likely to be formed. nih.govresearchgate.netacs.org The influence of substituents on the cyclobutane ring on the reaction mechanism and energetics can also be systematically investigated using DFT. mdpi.com These theoretical studies not only rationalize experimental observations but also guide the design of new synthetic routes and novel cyclobutane-containing molecules. nih.govresearchgate.netacs.org

Molecular Descriptors and Predictive Modeling

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in medicinal chemistry and computational toxicology to predict the behavior of compounds, including their pharmacokinetic and pharmacodynamic properties.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. nih.govnih.gov TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. wikipedia.orgresearchgate.net Molecules with a higher TPSA are generally more polar and less lipid-soluble. openeducationalberta.ca For this compound, the calculated TPSA is 54.4 Ų. nih.gov

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. nist.govresearchgate.netnist.gov It is a crucial parameter in drug discovery as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov A positive LogP value indicates a higher affinity for the lipid phase (octanol), while a negative value suggests a preference for the aqueous phase (water). The predicted octanol-water partition coefficient (XLogP3) for this compound is -0.8. nih.gov This negative value suggests that the compound is more hydrophilic than lipophilic.

Hydrogen bonds play a critical role in molecular recognition and the binding of a drug to its target. nih.gov The number of hydrogen bond donors and acceptors in a molecule is therefore an important descriptor. youtube.comlibretexts.orglibretexts.org A hydrogen bond donor is a molecule containing a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). youtube.comlibretexts.orglibretexts.org A hydrogen bond acceptor is an electronegative atom with a lone pair of electrons. youtube.comlibretexts.orglibretexts.org For this compound, there is 1 hydrogen bond donor and 3 hydrogen bond acceptors. nih.gov

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. rsc.org A rotatable bond is generally defined as any single bond that is not in a ring and is attached to a non-hydrogen atom. rsc.org Lower conformational flexibility, indicated by a smaller number of rotatable bonds, is often associated with better oral bioavailability. For this compound, there is 1 rotatable bond. nih.gov

Molecular Descriptors for this compound

Molecular DescriptorValue
Topological Polar Surface Area (TPSA)54.4 Ų
Predicted Octanol-Water Partition Coefficient (XLogP3)-0.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Applications in Advanced Organic Synthesis and Materials Science

Utility as Synthetic Building Blocks

The unique stereoelectronic properties of the cyclobutane (B1203170) core, combined with the reactive handles of the ketone and carboxamide groups, position 3-oxocyclobutane-1-carboxamide as a powerful intermediate for constructing sophisticated molecular frameworks.

This compound serves as a linchpin in the synthesis of intricate molecular structures. The inherent ring strain of the cyclobutane moiety can be strategically released in subsequent reactions to drive the formation of more complex polycyclic systems. Chemists have utilized related cyclobutane intermediates, such as 3-azido-cyclobutanone, to develop synthetic strategies that provide access to a wide array of functional groups with accessible growth vectors for building diverse molecular libraries. researchgate.netvu.nl This approach allows for the generation of both cis and trans ring isomers, maximizing the shape diversity of the resulting molecules while controlling molecular complexity. researchgate.net The development of one-pot enzymatic cascades to create complex molecules with high optical purity further illustrates the modern synthetic focus on building molecular complexity efficiently, a strategy where versatile building blocks are paramount. researchgate.net

In contemporary drug discovery, there is a significant shift away from flat, sp²-hybridized aromatic compounds towards three-dimensional, sp³-rich scaffolds. nih.govrsc.org An increased fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with improved physicochemical properties and clinical success. nih.gov this compound is an exemplary sp³-rich fragment, providing an ideal starting point for synthesizing molecules with greater saturation and spatial complexity. nih.govnih.gov The synthesis of saturated polycyclic scaffolds with polar functional groups, such as the carboxamide, offers an optimal balance between rigidity, complexity, and diversity. nih.gov Research in fragment-based lead discovery (FBLD) increasingly focuses on developing libraries of such sp³-rich heterocyclic fragments to overcome the limitations of traditional, flatter compound collections. researchgate.netnih.gov

Table 1: Comparison of Scaffold Properties

Propertysp²-Rich Scaffoldssp³-Rich Scaffolds (e.g., from this compound)
Geometry Predominantly planarThree-dimensional, complex shapes
Solubility Often poorGenerally improved
Novelty Well-explored chemical spaceAccess to novel, underexplored architectures nih.gov
Clinical Success Lower correlationHigher correlation with successful drug development nih.gov

The ketone and amide functionalities of this compound are versatile handles for its incorporation into new and larger ring systems. The ketone can undergo reactions such as condensations, reductions, and cycloadditions, while the amide provides a site for further functionalization or can participate in intramolecular cyclizations. This dual reactivity enables the construction of diverse heterocyclic frameworks. nih.gov For instance, related N-chlorobenzamides have been shown to react with alkenes in the presence of a catalyst to form dihydroisoquinolones, demonstrating a pathway for integrating amide-containing fragments into new heterocyclic structures. organic-chemistry.org

Role in Catalysis and Method Development

Beyond its use as a structural component, this compound and its derivatives are instrumental in the advancement of catalytic methods, particularly in the fields of transition-metal and enantioselective catalysis.

The amide functional group is a key component in the design of ligands for transition-metal catalysis. nih.govdoi.org Amide-derived structures can be converted into highly effective ligands, such as N-heterocyclic carbenes (NHCs), which are immensely valuable in homogeneous catalysis. rutgers.edu These ligands are crucial for a wide range of palladium-catalyzed cross-coupling reactions. rutgers.edu Transition-metal-catalyzed aminocarbonylation, which uses carbon monoxide and an amine to form amides, is a powerful tool in organic synthesis, highlighting the fundamental role of the amide bond in reactions mediated by metals like palladium, rhodium, and cobalt. nih.govdoi.org The development of novel, sterically bulky ligands often starts from simple, accessible materials, and the structural motifs found in this compound can serve as a foundation for such new ligand designs. rutgers.edu

Table 2: Examples of Transition-Metal Catalyzed Reactions Involving Amide Functionality

Reaction TypeMetal CatalystDescription
Aminocarbonylation Palladium, Rhodium, Iron, Cobalt, etc. nih.govdoi.orgFormation of amides and N-heterocycles using CO and amines. doi.org
Amide N-C(O) Suzuki Cross-Coupling Palladium rutgers.eduCoupling of amides with boronic acids.
C-Cl Buchwald-Hartwig Amination Palladium rutgers.eduFormation of C-N bonds from aryl chlorides.
Asymmetric Allylic Amination Palladium rsc.orgEnantioselective formation of allylic amines.

The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry, driving the development of new chiral catalysts and asymmetric methodologies. The carboxamide moiety is a key feature in several classes of chiral ligands and catalysts. For example, chiral oxamide-phosphine (COAP) ligands have been developed for palladium-catalyzed asymmetric allylic amination, where the carbonyl group of the amide plays a crucial role in achieving high regio- and enantioselectivity. rsc.org Furthermore, recent research has demonstrated the phosphoric acid-catalyzed enantioselective synthesis of axially chiral cyclobutanamides. nih.gov This work highlights how the cyclobutane-amide scaffold itself can be the focus of stereoselective method development, leading to novel chiral structures. nih.gov The design of such transformations is a major goal in modern organic synthesis, with other successful examples including the use of chiral cobalt complexes for C-H functionalization and enzymatic cascades for producing chiral amines. researchgate.netorganic-chemistry.org

Material Science Applications

The unique structural characteristics of the cyclobutane ring, notably its inherent ring strain, make compounds like this compound valuable building blocks in the field of material science. While specific research on this compound is emerging, the broader class of cyclobutane derivatives has been identified for its potential in creating advanced materials. The presence of a reactive carbonyl group and a carboxamide functional group further enhances its utility as a monomer or modifying agent.

Incorporation into Polymer Structures (General Mention)

Cyclobutane derivatives are increasingly explored for their incorporation into various polymer backbones. lifechemicals.com The strained four-membered ring can be leveraged to create polymers with specific functionalities. There is a growing interest in developing sustainable materials, and cyclobutane-based polymers are being investigated as alternatives for traditional polyesters and polyamides. nih.gov

The inclusion of the cyclobutane moiety into polymer chains can influence the material's properties, such as thermal stability and mechanical strength. A related precursor, 3-Oxocyclobutanecarboxylic acid, is noted for its application in the production of specialty polymers. lookchem.com This suggests that this compound could similarly serve as a valuable monomer in step-growth polymerization or as a component in the synthesis of functional polymers through methods like [2+2] photopolymerization. researchgate.net The amide and ketone functionalities present in the molecule offer sites for further chemical modification, potentially allowing for the creation of cross-linked networks or for the attachment of other functional groups to the polymer chain. researchgate.net

Contribution to Innovative Materials with Unique Properties (General Mention)

The versatility of cyclobutane derivatives extends to the creation of innovative materials with unique and desirable properties. lifechemicals.comlookchem.com For instance, these compounds are utilized in the production of stress-responsive polymers. lifechemicals.com The inherent ring strain of the cyclobutane unit can be harnessed to design materials that respond to mechanical force, potentially leading to applications in sensors or self-healing materials.

The use of 3-Oxocyclobutanecarboxylic acid, a direct precursor, in specialty chemicals, additives, and coatings highlights the potential of its derivatives to impart unique characteristics to materials. lookchem.com By extension, this compound could be a key ingredient in developing materials with tailored properties, such as enhanced adhesion, specific optical characteristics, or improved thermal resistance. Its rigid, cyclic structure can be used to control the morphology and crystallinity of polymeric materials, leading to advancements in films, fibers, and specialty plastics. nih.gov

Future Research Directions and Unresolved Challenges

Advancements in Scalable and Sustainable Synthesis

A primary obstacle in the widespread application of cyclobutane (B1203170) derivatives has been the difficulty of producing them on a large scale. Traditional batch syntheses, particularly those involving photochemical [2+2] cycloadditions, often suffer from poor scalability, long reaction times, and inefficient light penetration. nih.govnih.gov

The transition to continuous-flow manufacturing represents a significant leap forward. almacgroup.com Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved irradiation efficiency in photochemical reactions. nih.gov For instance, a continuous gas-liquid biphasic photochemical cycloaddition of maleic anhydride (B1165640) with ethylene (B1197577) has been developed for the production-scale synthesis of a key cyclobutane intermediate, achieving throughputs exceeding 5 kg/day . acs.orgacsgcipr.org This approach not only scales up production but also reduces the number of synthetic steps and eliminates hazardous reagents, leading to a 72% reduction in waste compared to previous routes. acsgcipr.org

Modern approaches are replacing inefficient medium-pressure mercury lamps with high-power LED technology, which provides a more energy-efficient and safer light source. almacgroup.com The use of LEDs in conjunction with flow reactors has enabled the scalable synthesis of cyclobutene (B1205218) derivatives with short residence times (e.g., 15 minutes), which can then be converted to the desired cyclobutane structures. almacgroup.com These advancements are crucial for moving cyclobutane-based compounds from research-scale curiosities to industrially viable products. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Photochemical Synthesis

Feature Traditional Batch Process Continuous Flow Process
Productivity 14–21 mg/h 144 mg/h nih.gov
Reaction Time 24 hours nih.gov 10-15 minutes nih.govalmacgroup.com
Scalability Limited (100-200 mg) nih.gov High (Multi-gram to >5 kg/day) nih.govalmacgroup.comacs.org
Light Source Mercury Lamps almacgroup.com High-Power LEDs almacgroup.com
Efficiency Poor light penetration, potential for side reactions nih.govnih.gov Improved irradiation, higher yields, narrower dispersity nih.gov
Sustainability Higher waste, use of hazardous materials acsgcipr.org 72% waste reduction, elimination of hazardous reagents acsgcipr.org

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of pre-formed cyclobutane rings is a formidable challenge due to the strength and unique electronic character of their C–H bonds. nih.gov Future research is heavily invested in discovering novel catalytic systems that can achieve site-selective derivatization.

Transition metal catalysis, particularly involving rhodium (Rh) and palladium (Pd), has emerged as a powerful tool for C–H functionalization. nih.govnih.gov By carefully designing catalysts and ligands, it is possible to control which C–H bond is activated, enabling regiodivergent synthesis of 1,1-disubstituted and 1,3-disubstituted cyclobutanes from the same starting material. nih.gov For example, palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes has been achieved using a simple N-acetyl amino acid ligand, which directs the C–H cleavage and controls stereochemistry. nih.gov This C–H activation logic provides a modern alternative to classical cycloaddition strategies for building complex, unsymmetrical cyclobutane natural products. acs.orgresearchgate.net

Beyond C–H activation, novel radical-based approaches are expanding the toolkit for cyclobutane derivatization. A copper-catalyzed radical cascade reaction has been developed to synthesize highly functionalized cyclobutenes directly from simple cyclobutanes. rsc.org This transformation involves the cleavage of four or five C–H bonds and the simultaneous formation of multiple new carbon-heteroatom bonds, providing access to complex structures that are otherwise difficult to synthesize. rsc.org The development of such catalytic systems is essential for exploring new chemical space and creating diverse libraries of cyclobutane-carboxamide derivatives for biological screening.

Refinement of Stereochemical Control in Multi-Substituted Cyclobutanes

Controlling the precise three-dimensional arrangement of substituents on the cyclobutane ring is paramount for its application in drug discovery. The stereoselective synthesis of highly substituted cyclobutanes, especially those containing all-carbon quaternary stereocenters, remains a significant synthetic hurdle. acs.orgnih.govrsc.org

Significant progress has been made through various catalytic strategies. Asymmetric catalysis using rhodium complexes with chiral diene ligands has enabled the highly diastereo- and enantioselective arylation of cyclobutenes. nih.govrsc.org Similarly, Rh-catalyzed asymmetric hydroacylation provides a modular route to stereochemically complex, acylated cyclobutanes. nih.gov Organocatalysis and Lewis acid catalysis have also been successfully applied to asymmetric [2+2] cycloaddition reactions. rsc.org

One of the most innovative recent approaches is the contractive synthesis of cyclobutanes from readily available pyrrolidines. nih.govacs.org This method, mediated by a nitrogen extrusion process that proceeds through a radical pathway, allows for the highly stereospecific formation of multi-substituted cyclobutanes. acs.orgntu.ac.uk The reaction demonstrates excellent stereocontrol, enabling the creation of complex products, including unsymmetrical spirocyclobutanes, with high diastereomeric and enantiomeric purity. nih.govacs.org Further refinement of these and other catalytic methods, such as sequential photocatalysis for diastereoselective synthesis, will be critical for accessing the full range of stereochemically diverse cyclobutane architectures. acs.orgnih.govnih.gov

Table 2: Selected Methods for Stereocontrolled Cyclobutane Synthesis

Method Catalyst/Reagent Key Feature
Asymmetric Arylation Rhodium / Chiral Diene Ligand High diastereo- and enantioselectivity in the functionalization of cyclobutenes. nih.govrsc.org
Asymmetric Hydroacylation Rhodium Catalyst Modular entry to stereochemically complex acylated cyclobutanes. nih.gov
[2+2] Photocycloaddition Chiral Thioxanthone Catalytic formation of quaternary chiral cyclobutanes. rsc.org
Ring Contraction Iodonitrene Chemistry Stereospecific conversion of pyrrolidines to multi-substituted cyclobutanes. nih.govacs.orgntu.ac.uk
C-C Bond Cleavage Rh(III) Catalyst Diastereoselective synthesis from alkylidenecyclopropanes. nih.gov

Computational Design and Prediction of Novel Cyclobutane-Carboxamide Architectures

The integration of computational chemistry is poised to accelerate the discovery of novel cyclobutane-based molecules with desired properties. While the de novo design of complex architectures remains a frontier, current computational techniques are already providing profound insights into the behavior of these strained systems.

Density Functional Theory (DFT) calculations have become indispensable for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and predicting reactivity. acs.orgnih.govnih.gov For example, DFT studies were crucial in unveiling the stepwise, diradical mechanism of cyclobutane formation from pyrrolidines, explaining the observed stereoretention by showing that the final ring-closure step is barrierless and faster than radical rotation. acs.orgnih.gov Similarly, calculations have been used to determine the relative energy profiles of different reaction pathways, explaining the observed diastereoselectivity in complex rearrangement cascades. nih.gov

Molecular dynamics simulations are also being employed to understand how cyclobutane-containing molecules interact with biological targets. nih.gov By simulating the binding mode of a cyclobutyl-containing inhibitor in the active site of an enzyme, researchers can rationalize its potency and selectivity, guiding the design of next-generation analogs. nih.gov As predictive models become more sophisticated, these in silico tools will transition from explanatory to predictive roles, enabling the computational screening of virtual libraries of cyclobutane-carboxamide architectures to identify candidates with optimal therapeutic properties prior to their synthesis.

Development of Mechanistic Insights for Complex Transformations

A deeper understanding of the fundamental reaction mechanisms governing cyclobutane transformations is essential for developing more efficient and selective synthetic methods. The high ring strain (approximately 26 kcal/mol) of the cyclobutane core dictates its unique reactivity, often involving pathways not accessible to unstrained acyclic or larger cyclic systems. nih.govbohrium.com

A recurring theme in cyclobutane chemistry is the involvement of diradical intermediates. acs.orgnih.gov Detailed mechanistic studies, combining experimental evidence with high-level computational analysis, have shown that many transformations proceed through stepwise rather than concerted pathways. For example, the mechanochemical [2+2] cycloreversion of cyclobutanes has been shown to proceed via a 1,4-diradical intermediate. nih.govacs.org Likewise, the photodissociation of cyclobutane into two ethylene molecules occurs through a tetramethylene diradical intermediate over a timescale of approximately 400 femtoseconds. nih.gov The stereospecific synthesis of cyclobutanes via pyrrolidine (B122466) contraction is also explained by the formation of a singlet 1,4-biradical that collapses stereoretentively. acs.orgnih.gov

Understanding the dynamics of these intermediates is crucial for controlling reaction outcomes. acs.org By investigating the relative rates of bond rotation, ring closure, and fragmentation in these diradical species, chemists can better predict and control the stereochemistry and yield of cyclobutane-forming and ring-opening reactions. acs.orgnih.gov Further mechanistic studies, particularly on complex catalytic cycles and rearrangements, will continue to be a vital area of research. nih.govnih.gov

Q & A

Q. What degradation pathways dominate under oxidative or hydrolytic conditions?

  • Methodological Answer : Forced degradation studies (e.g., 0.1% H₂O₂ or 1M HCl) followed by LC-MS/MS identify primary degradation products (e.g., ring-opened carboxylic acids). Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard storage .

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